molecular formula C5H7BrClNS B1519528 (5-Bromothiophen-3-yl)methanamine hydrochloride CAS No. 1235439-93-6

(5-Bromothiophen-3-yl)methanamine hydrochloride

Cat. No. B1519528
M. Wt: 228.54 g/mol
InChI Key: ZNHNXZSORZTCJB-UHFFFAOYSA-N
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Description

(5-Bromothiophen-3-yl)methanamine hydrochloride, also known as 5-BTMA, is a synthetic organic compound with a variety of applications in scientific research. It is a white crystalline solid with a molecular formula of C6H10BrNS•HCl and a molecular weight of 257.12 g/mol. 5-BTMA has been used in a variety of biochemical and physiological studies, including investigations into the mechanisms of action of drugs, the effects of hormones on cell signaling, and the effects of disease on cellular metabolism.

Scientific Research Applications

Synthesis of Antioxidant Compounds

One application involves the synthesis of antioxidant compounds, where derivatives of bromophenols, including those related to (5-Bromothiophen-3-yl)methanamine hydrochloride, have been synthesized and evaluated for their antioxidant properties. These compounds have shown effective antioxidant power, indicating their potential use in developing antioxidant agents (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Antimicrobial Activity

Another application is found in the synthesis of novel azetidine derivatives, including (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, which have been evaluated for their antibacterial and antifungal activity, displaying acceptable results. This suggests the potential of such derivatives, related to (5-Bromothiophen-3-yl)methanamine hydrochloride, in antimicrobial drug development (Rao, Prasad, & Rao, 2013).

Design and Synthesis of Anticancer Agents

Further, research into the synthesis and characterization of Schiff base rare earth metal complexes with 1-(furan-2-yl) methanamine condensed with 5-bromo-2-hydroxybenzaldehyde has been conducted. These complexes have been characterized and evaluated for their antimicrobial and anticancer activities, showing good biological efficacy, thereby indicating their potential application in developing new anticancer drugs (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Development of Organic Synthesis Methodologies

Additionally, the regiospecific synthesis of 5-bromothiophenethyl thioureas has been accomplished, demonstrating the utility of 5-bromothiophen derivatives in organic synthesis. The synthesis process involves achieving regioselectivity for bromination of the thiophene ring, further illustrating the role of such compounds in advancing synthetic methodologies (Venkatachalam, Sudbeck, & Uckun, 2001).

properties

IUPAC Name

(5-bromothiophen-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS.ClH/c6-5-1-4(2-7)3-8-5;/h1,3H,2,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHNXZSORZTCJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromothiophen-3-yl)methanamine hydrochloride

CAS RN

1235439-93-6
Record name (5-bromothiophen-3-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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